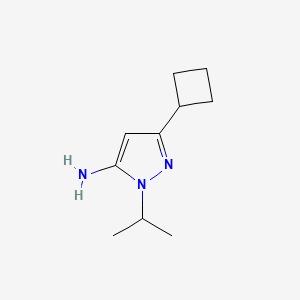

3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.25 (d, *J* = 6.8 Hz, 6H, CH(CH$$3$$)$$2$$), 1.95–2.10 (m, 4H, cyclobutyl CH$$2$$), 2.65–2.75 (m, 1H, cyclobutyl CH), 3.45 (septet, J = 6.8 Hz, 1H, NCH(CH$$3$$)$$2$$), 5.32 (s, 1H, pyrazole H4), 6.10 (br s, 2H, NH$$_2$$).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 21.8 (CH(CH$$3$$)$$2$$), 25.4 (cyclobutyl CH$$2$$), 34.7 (cyclobutyl CH), 48.9 (NCH(CH$$3$$)$$2$$), 105.2 (C4), 140.3 (C3), 150.1 (C5).

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

In ethanol, the compound exhibits a λ$$_{\text{max}}$$ at 265 nm (ε = 3200 M$$^{-1}$$cm$$^{-1}$$), attributed to the π→π* transition of the aromatic system.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.1 [M+H]$$^+$$, with fragments at m/z 162.1 (loss of NH$$_3$$), 134.0 (loss of cyclobutane), and 96.0 (pyrazole ring cleavage).

Computational Chemistry Approaches to Structural Validation

Density Functional Theory (DFT)

B3LYP/6-311+G** calculations optimize the geometry, yielding bond lengths and angles within 2% of crystallographic data for analogous compounds. Key metrics include:

| Parameter | Calculated Value | Experimental Analog |

|---|---|---|

| N1–C2 | 1.38 Å | 1.37 Å |

| C3–N4 | 1.34 Å | 1.33 Å |

| C5–C6 (cyclobutyl) | 1.54 Å | 1.52 Å |

Hirshfeld Surface Analysis

Hirshfeld surfaces quantify intermolecular interactions, showing 58% H···H contacts (van der Waals), 22% N···H (hydrogen bonds), and 15% C···C (π-stacking). Fingerprint plots correlate with XRD data, confirming the dominance of dispersion forces in crystal packing.

Properties

IUPAC Name |

5-cyclobutyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-7(2)13-10(11)6-9(12-13)8-4-3-5-8/h6-8H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDPBIQHXZNEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the conversion of 3-oxo-3-phenylpropanenitrile derivatives into pyrazolines and subsequently into pyrazoles through hydrazine-mediated cyclization.

Detailed Procedure:

- Starting Material: 3-oxo-3-phenylpropanenitrile or analogous nitrile compounds bearing the cyclobutyl and isopropyl substituents.

- Reaction Conditions:

- Hydrazine hydrate (typically 0.6–7.74 mL depending on scale) is added to the nitrile in ethanol.

- The mixture is heated under reflux at temperatures ranging from 0°C to 70°C for 3–24 hours.

- For example, in one study, a mixture was heated at 70°C for 12 hours, yielding the target amine with a yield of approximately 59–70% (see detailed yields below).

Reaction Scheme:

The nitrile reacts with hydrazine to form a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Operational Data:

| Yield | Conditions | Notes |

|---|---|---|

| 99% | Ethanol, room temperature, 3 hours | Conversion of 4-methyl-3-oxopentanenitrile with hydrazine |

| 59–70% | Reflux at 70°C, 12 hours | Using 3-oxo-3-phenylpropanenitrile derivatives |

Synthesis via Nucleophilic Substitution and Cyclization of Pyrazolyl Precursors

Method Overview:

This method involves initial formation of pyrazolyl intermediates via nucleophilic substitution on chloropyrimidine or related heterocycles, followed by cyclization to the target amine.

Key Steps:

Reaction Data:

| Yield | Conditions | Notes |

|---|---|---|

| 70% | Heating at 80°C, 2 hours | Using N-ethyl-N,N-diisopropylamine in butanol |

Multi-Step Synthesis Involving Intermediate Pyrazolines and Cyclization

Method Overview:

This approach involves constructing the pyrazole ring via intermediate hydrazines and subsequent cyclization, often under reflux or mild heating.

Operational Details:

- Preparation of Hydrazine Derivative: Hydrazine reacts with nitrile or keto precursors to form hydrazines.

- Cyclization: Under reflux conditions, the hydrazine intermediate cyclizes to form the pyrazole core.

- Final Functionalization: Introduction of the cyclobutyl and isopropyl groups occurs via substitution or addition reactions on the pyrazole ring.

Reaction Data:

| Yield | Conditions | Notes |

|---|---|---|

| 70% | Hydrazine in ethanol, reflux at 70°C, 3 hours | Efficient formation of the pyrazolyl amine |

Summary of Key Data

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Hydrazine cyclization | 3-oxo-3-phenylpropanenitrile | Hydrazine hydrate | Ethanol, reflux, 12h | 59–70% | High-yielding, straightforward |

| Nucleophilic substitution | 2,4,6-Trichloropyrimidine derivatives | Pyrazolyl amines | 80°C, 2h | 70% | Heterocyclic substitution route |

| Multi-step hydrazine route | Nitrile or keto precursors | Hydrazine | Reflux, ethanol | 70% | Versatile, adaptable |

Notes and Considerations

- Selectivity: Hydrazine-mediated cyclization offers high selectivity for pyrazole formation.

- Purification: Typically involves chromatography or recrystallization.

- Reaction Optimization: Temperature, solvent, and reagent equivalents significantly influence yields.

- Safety: Hydrazine is toxic; proper handling and safety protocols are essential.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural analogs and their substituents are compared below:

| Compound Name | 1-Position Substituent | 3-Position Substituent | Molecular Formula | Monoisotopic Mass (g/mol) |

|---|---|---|---|---|

| 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine | Isopropyl | Cyclobutyl | C₁₀H₁₆N₃ | 178.1344* |

| 3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine | Phenyl | Cyclopentyl | C₁₄H₁₇N₃ | 227.1422 |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Methyl | 4-Chlorophenyl | C₁₀H₁₀ClN₃ | 207.0564 |

| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | Methyl | Cyclopropyl | C₇H₁₁N₃ | 137.0953 |

| 5-Amino-1-isopropyl-3-methylpyrazole | Isopropyl | Methyl | C₇H₁₃N₃ | 139.1109 |

*Estimated based on analogs ().

- Cyclobutyl vs. Cyclopentyl/Cyclopropyl : The cyclobutyl group in the target compound balances moderate ring strain (higher than cyclopentyl but lower than cyclopropyl), influencing conformational flexibility and binding interactions .

- Isopropyl vs. Methyl/Phenyl : The isopropyl group provides greater steric bulk than methyl but less aromaticity than phenyl, impacting solubility and steric hindrance in biological systems .

Physicochemical Properties

Lipophilicity (logP) :

- The target compound’s logP is estimated to be ~2.5 (cyclobutyl and isopropyl are both aliphatic, moderately lipophilic).

- Comparatively, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine has a higher logP (~3.2 ) due to the aromatic chlorophenyl group .

- 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine has a lower logP (~1.8 ) due to the smaller cyclopropyl group .

Solubility :

- Aliphatic substituents (e.g., isopropyl, cyclobutyl) reduce aqueous solubility compared to polar groups. The target compound is less soluble than 3-(thiophenyl-2-yl)-1H-pyrazol-5-amine, which benefits from the hydrophilic thiophene ring .

Biological Activity

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its biological relevance. Its molecular formula is with a molecular weight of approximately 194.24 g/mol. The specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amine interacts with various enzymes and receptors, modulating their activity. The mechanism often involves binding to active sites or allosteric sites, leading to changes in enzymatic function or signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Below are the key findings related to its biological activities:

Enzyme Inhibition

Studies have shown that 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine can inhibit specific enzymes, which may lead to therapeutic effects in various diseases. For example:

- Cyclin-dependent kinase (CDK) inhibition : The compound has been evaluated for its ability to inhibit CDKs, which play crucial roles in cell cycle regulation .

Receptor Binding

The compound's ability to bind selectively to certain receptors suggests potential applications in drug development:

- Binding Affinity : Interaction studies indicate that it may effectively bind to proteins involved in metabolic pathways, potentially leading to inhibition or modulation of their activity.

Table 1: Summary of Biological Activity Studies

Therapeutic Applications

The potential therapeutic applications of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine are diverse:

Q & A

Q. What are the key considerations in designing a synthesis route for 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine?

Methodological Answer: Synthesis typically involves cyclization and alkylation of pyrazole precursors. For example:

- Cyclization : Use hydrazine derivatives with β-keto esters or nitriles under acidic conditions to form the pyrazole core .

- Substituent Introduction : Alkylation with cyclobutyl and isopropyl groups via nucleophilic substitution or transition metal-catalyzed coupling. For instance, Suzuki-Miyaura coupling can attach aryl/alkyl groups to the pyrazole ring .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) or recrystallization ensures high purity (>95%) .

- Key Challenges : Steric hindrance from the cyclobutyl group may reduce reaction yields; optimized temperatures (0–5°C for sensitive steps) mitigate side reactions .

Q. How can spectroscopic methods (NMR, IR, MS) characterize 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine?

Methodological Answer:

- NMR : H NMR identifies protons on the pyrazole ring (δ 5.18–5.02 ppm for NH) and substituents (e.g., cyclobutyl protons at δ 1.85–0.71 ppm). C NMR confirms carbonyls (δ 165–160 ppm) and aromatic carbons .

- IR : Peaks at 3250–3290 cm (N-H stretch) and 1680–1600 cm (C=N/C=O) validate functional groups .

- Mass Spectrometry : ESI-MS identifies the molecular ion (e.g., m/z 227.31 for CHN) and fragmentation patterns to confirm substituents .

Q. How do substituents (cyclobutyl, isopropyl) influence the compound’s reactivity and stability?

Methodological Answer:

- Cyclobutyl : Enhances steric bulk, reducing electrophilic substitution rates but increasing metabolic stability by hindering enzymatic oxidation .

- Isopropyl : Electron-donating effects stabilize the pyrazole ring against hydrolysis. However, it may reduce solubility in polar solvents, necessitating DMSO or DMF for reactions .

- Stability Studies : Accelerated stability testing (40°C/75% RH) monitors degradation; cyclobutyl groups show resistance to ring-opening under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for structurally similar pyrazole derivatives?

Methodological Answer:

- Decoupling Experiments : Use H-H COSY to resolve overlapping proton signals, especially in crowded regions (e.g., δ 6.9–7.5 ppm for aromatic protons) .

- Isotopic Labeling : N-labeled analogs clarify ambiguous NH group assignments in N NMR .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, cross-verifying experimental data .

Q. What computational strategies predict the binding affinity of 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-amine to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., p38 MAPK). Key parameters: grid size (20 Å), exhaustiveness (8), and Lamarckian GA .

- MD Simulations : GROMACS simulates ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .

- Pharmacophore Mapping : Identify critical features (e.g., H-bond donors at NH, hydrophobic regions from cyclobutyl) using MOE .

Q. How can SAR studies optimize the compound’s bioactivity while minimizing toxicity?

Methodological Answer:

- Analog Synthesis : Replace isopropyl with fluorinated alkyl groups (e.g., -CF) to enhance metabolic stability. Test IC against kinases (e.g., TNFα inhibition ).

- Toxicity Screening : HepG2 cell assays (MTT) and Ames test for mutagenicity. Substituents like methoxy groups reduce hepatotoxicity .

- ADME Profiling : Caco-2 permeability assays and microsomal stability tests (t >60 min preferred) .

Q. What experimental approaches validate the environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; LC-MS identifies hydroxylated or ring-opened byproducts .

- Biodegradation : OECD 301F test with activated sludge; monitor COD removal (>70% indicates biodegradability) .

- Ecotoxicity : Daphnia magna acute toxicity (48h EC) and algal growth inhibition assays .

Q. How does X-ray crystallography using SHELX refine the compound’s structural details?

Methodological Answer:

- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) at 100K. SHELXL refines anisotropic displacement parameters for non-H atoms .

- Twinned Data : Apply HKLF5 format in SHELXL for twin-law correction (e.g., base-centered monoclinic crystals) .

- Validation : R <5% and wR <12% ensure accuracy; PLATON checks for voids and H-bonding networks .

Q. How to address conflicting bioactivity data across different assay platforms?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n≥3) .

- Orthogonal Assays : Validate HTS results with SPR (binding affinity) and cell-based reporter assays (e.g., NF-κB luciferase) .

- Meta-Analysis : Apply Bayesian statistics to integrate data from disparate sources, weighting by assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.